Methyl-3-(N-pyrrolidinyl)crotonate
Description
Methyl-3-(N-pyrrolidinyl)crotonate is an α,β-unsaturated ester derivative featuring a pyrrolidine substituent at the β-position. This compound is structurally characterized by a crotonate backbone (a four-carbon α,β-unsaturated ester) modified with a nitrogen-containing heterocyclic group.
Properties
CAS No. |
15424-17-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |
InChI Key |
UTIVUPFHBDCEGI-FPLPWBNLSA-N |
SMILES |
CC(=CC(=O)OC)N1CCCC1 |
Isomeric SMILES |
C/C(=C/C(=O)OC)/N1CCCC1 |
Canonical SMILES |
CC(=CC(=O)OC)N1CCCC1 |
Other CAS No. |
15424-17-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Crotonate
Methyl crotonate (methyl (E)-2-butenoate) is a foundational α,β-unsaturated ester. Key differences include:
- Reactivity with Ozone: Methyl crotonate reacts with ozone at a rate coefficient of $1.4 \times 10^{-18}$ cm³ molecule⁻¹ s⁻¹, slower than esters with electron-withdrawing substituents (e.g., methyl 3-methyl-2-butenoate: $3.2 \times 10^{-18}$ cm³ molecule⁻¹ s⁻¹) .
Ethyl Crotonate
Ethyl crotonate (ethyl (E)-2-butenoate) is structurally similar but with an ethyl ester group.
- Applications : Used as a flavoring agent in food (e.g., strawberry, pineapple aromas) due to its fruity odor .
- Metabolic Fate : Ethyl crotonate is metabolized via esterases, whereas the pyrrolidinyl group in Methyl-3-(N-pyrrolidinyl)crotonate may confer resistance to enzymatic hydrolysis, enhancing bioavailability .
Methyl-3-amino Crotonate
This analog substitutes the pyrrolidinyl group with an amino group.
- Industrial Use: Methyl-3-amino crotonate is employed in stabilizers and plastics, suggesting that the pyrrolidinyl derivative could have niche applications in polymer chemistry .
Butyrate and Other Short-Chain Fatty Acids (SCFAs)
Crotonate derivatives are often compared to SCFAs like butyrate:
- Antifungal Activity : Crotonate inhibits Candida albicans hyphal growth more effectively than butyrate under acidic conditions (pH 5.4–6.0), reducing immune escape by 60% compared to 40% for butyrate .
- Metabolic Effects : Crotonate upregulates β-oxidation in C. albicans, increasing oxygen consumption rates (OCR) by 1.5-fold, whereas butyrate primarily affects histone deacetylase (HDAC) inhibition .
Data Tables
Table 1: Comparative Reactivity of Crotonate Derivatives with Ozone
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Methyl Crotonate | $1.4 \times 10^{-18}$ | |
| Methyl 3-Methyl-2-butenoate | $3.2 \times 10^{-18}$ | |
| Methyl Tiglate | $2.1 \times 10^{-18}$ |
Key Research Findings
- Electronic Effects : The pyrrolidinyl group in this compound likely donates electron density via resonance, reducing electrophilicity at the β-carbon compared to methyl crotonate. This could decrease reactivity in Michael addition reactions .
- Pharmacological Potential: Pyrrolidine-containing compounds often exhibit enhanced blood-brain barrier penetration. This suggests this compound could be explored for neuroactive applications, unlike simpler crotonates .
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